2-(Benzylamino)phenol
Description
4-(Benzylamino)phenol (CAS 103-14-0) is an aromatic compound with the molecular formula C₁₃H₁₃NO (molecular weight: 199.25 g/mol). It features a phenol core substituted with a benzylamino group (-NH-CH₂-C₆H₅) at the para position. This compound is a light brown powder with moderate solubility in polar organic solvents (e.g., 50% in methanol and ethanol) but low solubility in water (0.06%) and gasoline .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(benzylamino)phenol |
InChI |
InChI=1S/C13H13NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
InChI Key |
AEEZXQFUVDKVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Benzylamino)phenol with other benzylamino-substituted compounds, focusing on structural variations, synthesis, and applications.
Positional Isomers: 2- vs. 4-Substitution
While direct data on 2-(Benzylamino)phenol (ortho isomer) is absent in the evidence, inferences can be drawn from related compounds:
- 2-Aminobenzophenone (CAS 2835-68-9): This compound has an amino group at the ortho position of a benzophenone backbone. Ortho-substituted amines often exhibit steric hindrance, reducing reactivity compared to para isomers. For example, 2-aminobenzophenone is used in photostabilizers and dyes, whereas para-substituted derivatives like 4-(Benzylamino)phenol may have distinct applications in antioxidants or pharmaceuticals due to enhanced electronic effects .
- 2-(Benzylamino)pyridine: The pyridine ring’s electron-deficient nature alters the benzylamino group’s basicity compared to phenol derivatives.
Functional Group Variations
a) N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs
- Structure: These analogs feature a benzylamino group attached to an oxoethyl chain, forming amide linkages with benzoyl groups.
- Synthesis : Prepared via EDC/HOBt-mediated coupling of benzoylglycine with substituted benzylamines, yielding high purity (Table 1) .
- Applications: Demonstrated activity in pancreatic β-cell modulation, highlighting the pharmacological relevance of benzylamino motifs. In contrast, 4-(Benzylamino)phenol’s phenolic -OH group may confer antioxidant properties .
b) 2-Benzylamino-2-phenylbutanol
- Structure: A butanol derivative with benzylamino and phenyl groups at the C2 position.
- Properties: Higher molecular weight (255.35 g/mol) and lipophilicity (density: 1.065 g/cm³) compared to 4-(Benzylamino)phenol. Soluble in dichloromethane, suggesting utility in non-polar formulations .
Core Aromatic System Variations
- 4-Benzylaminopyridine: Replacing the phenol ring with pyridine increases basicity and alters solubility. Such derivatives are often used in coordination chemistry or as catalysts .
- Benzo[b]thiophene Derivatives: Heterocyclic cores like benzo[b]thiophene (e.g., 2-(2-methylphenyl)-benzo[b]thiophene) exhibit distinct electronic properties, making them suitable for materials science applications compared to phenolic systems .
Data Tables
Table 1: Key Properties of Selected Benzylamino Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|
| 4-(Benzylamino)phenol | C₁₃H₁₃NO | 199.25 | Methanol, ethanol | Antioxidants, synthesis |
| 2-(Benzylamino)pyridine | C₁₂H₁₂N₂ | 184.24 | Dichloromethane | Pharmacology, catalysis |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | C₁₆H₁₆N₂O₂ | 268.31 | DMF, ethanol | Pancreatic β-cell modulators |
| 2-Benzylamino-2-phenylbutanol | C₁₇H₂₁NO | 255.35 | Dichloromethane | Lipophilic formulations |
Research Findings and Implications
- Positional Effects: Para-substituted benzylamino compounds (e.g., 4-(Benzylamino)phenol) generally exhibit higher solubility in polar solvents than ortho analogs due to reduced steric hindrance .
- Pharmacological Relevance: Benzylamino groups in amide-linked compounds (e.g., ) show targeted bioactivity, whereas phenolic derivatives may serve as antioxidants or intermediates in heterocyclic synthesis .
- Synthetic Flexibility: Coupling agents like EDC/HOBt and HATU enable efficient synthesis of benzylamino derivatives, underscoring their versatility in medicinal chemistry .
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